![molecular formula C16H26N5O4P B12531364 ({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid CAS No. 653584-40-8](/img/structure/B12531364.png)
({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({2-[6-(Cyclooctylamino)-9H-purin-9-yl]éthoxy}méthyl)acide phosphonique : est un composé chimique connu pour ses applications potentielles dans divers domaines, notamment la chimie, la biologie et la médecine. Il s'agit d'un phosphonate de nucléoside acyclique, ce qui signifie qu'il possède une structure qui comprend un nucléoside (une molécule constituée d'une base azotée liée à un sucre) et un groupe phosphonate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'({2-[6-(Cyclooctylamino)-9H-purin-9-yl]éthoxy}méthyl)acide phosphonique implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une méthode courante implique la réaction d'un dérivé de la purine avec une cyclooctylamine pour former l'intermédiaire cyclooctylamino-purine. Cet intermédiaire est ensuite réagi avec un dérivé de l'acide éthoxy-méthylphosphonique dans des conditions spécifiques pour produire le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par cristallisation ou chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
L'({2-[6-(Cyclooctylamino)-9H-purin-9-yl]éthoxy}méthyl)acide phosphonique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction, et des nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du résultat souhaité, tel que la température, le solvant et le temps de réaction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés phosphonates oxydés, tandis que les réactions de substitution peuvent produire une variété de composés phosphonates substitués.
Applications De Recherche Scientifique
Chimie
En chimie, l'({2-[6-(Cyclooctylamino)-9H-purin-9-yl]éthoxy}méthyl)acide phosphonique est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie
En recherche biologique, ce composé est étudié pour son potentiel comme agent antiviral. Sa structure lui permet d'interférer avec les processus de réplication virale, ce qui en fait un candidat pour le développement de médicaments antiviraux.
Médecine
En médecine, l'({2-[6-(Cyclooctylamino)-9H-purin-9-yl]éthoxy}méthyl)acide phosphonique est étudié pour son potentiel thérapeutique. Il a été étudié pour sa capacité à inhiber certaines enzymes et voies impliquées dans la progression des maladies, en particulier dans les infections virales.
Industrie
Dans le secteur industriel, ce composé est utilisé dans le développement de nouveaux matériaux et produits chimiques. Ses propriétés uniques le rendent approprié pour des applications en science des matériaux et en génie chimique.
Mécanisme d'action
Le mécanisme d'action de l'({2-[6-(Cyclooctylamino)-9H-purin-9-yl]éthoxy}méthyl)acide phosphonique implique son interaction avec des cibles moléculaires spécifiques. Dans les applications antivirales, il inhibe l'ADN polymérase virale, empêchant la réplication de l'ADN viral. Cette inhibition se produit par l'incorporation du composé dans l'ADN viral, ce qui conduit à la terminaison de la chaîne et à l'incapacité du virus à se répliquer.
Mécanisme D'action
The mechanism of action of ({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid involves its interaction with specific molecular targets. In antiviral applications, it inhibits viral DNA polymerase, preventing the replication of viral DNA. This inhibition occurs through the incorporation of the compound into the viral DNA, leading to chain termination and the inability of the virus to replicate.
Comparaison Avec Des Composés Similaires
Composés similaires
Adefovir : Adefovir est un autre phosphonate de nucléoside acyclique ayant des propriétés antivirales. Il est utilisé pour traiter l'hépatite B et a un mécanisme d'action similaire.
Ténofovir : Ténofovir est un médicament antiviral largement utilisé pour le traitement du VIH et de l'hépatite B. Il présente des similitudes structurelles avec l'({2-[6-(Cyclooctylamino)-9H-purin-9-yl]éthoxy}méthyl)acide phosphonique.
Entecavir : Entecavir est un médicament antiviral utilisé pour traiter l'hépatite B. Il a une structure différente mais une activité antivirale similaire.
Unicité
L'({2-[6-(Cyclooctylamino)-9H-purin-9-yl]éthoxy}méthyl)acide phosphonique est unique en raison de son groupe cyclooctylamino spécifique, qui peut conférer des propriétés distinctes par rapport à d'autres composés similaires. Cette unicité peut conduire à des profils pharmacocinétiques et pharmacodynamiques différents, ce qui en fait un composé précieux pour la recherche et le développement futurs.
Propriétés
Numéro CAS |
653584-40-8 |
|---|---|
Formule moléculaire |
C16H26N5O4P |
Poids moléculaire |
383.38 g/mol |
Nom IUPAC |
2-[6-(cyclooctylamino)purin-9-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C16H26N5O4P/c22-26(23,24)12-25-9-8-21-11-19-14-15(17-10-18-16(14)21)20-13-6-4-2-1-3-5-7-13/h10-11,13H,1-9,12H2,(H,17,18,20)(H2,22,23,24) |
Clé InChI |
ATKOIAHGJRWBFH-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)NC2=C3C(=NC=N2)N(C=N3)CCOCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol](/img/structure/B12531283.png)
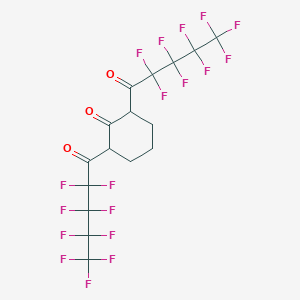
![6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine](/img/structure/B12531310.png)
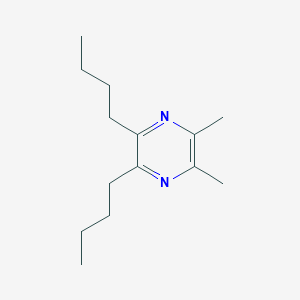
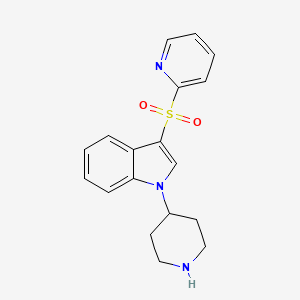

![[7-(Benzyloxy)hept-2-EN-1-YL]benzene](/img/structure/B12531331.png)
![1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12531337.png)
![Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis-](/img/structure/B12531341.png)
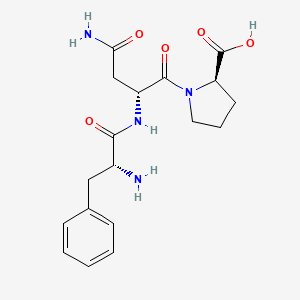
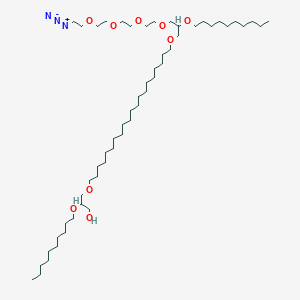
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid](/img/structure/B12531360.png)

![N~2~-[(2-Amino-3-methoxyphenyl)methyl]norvalinamide](/img/structure/B12531378.png)
